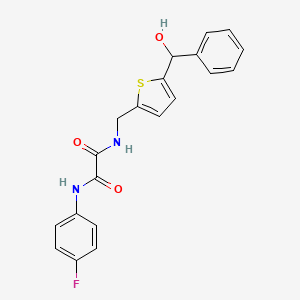
N1-(4-fluorophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用
Pharmacological Activities and Mechanisms
Orexin Receptor Antagonism : Research on selective orexin receptor antagonists, such as SB-649868, reveals a potential application in treating binge eating disorders. SB-649868's ability to selectively reduce binge eating in rats without affecting standard food intake suggests a novel pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
5-HT2A Receptor Inverse Agonism : The compound ACP-103 demonstrates potent inverse agonist activity at 5-HT2A receptors, suggesting its utility in psychiatric conditions. Its behaviorally observed effects in reducing head-twitch behavior and prepulse inhibition deficits in rats indicate its potential as an antipsychotic agent (Vanover et al., 2006).
Metabolic Profiling and Potential Applications : The metabolism of LY654322, a growth hormone secretagogue, into an unusual diimidazopyridine metabolite demonstrates the intricate metabolic pathways that similar compounds can undergo. This insight is crucial for understanding the pharmacokinetics and dynamics of novel therapeutic agents (Borel et al., 2011).
Neurokinin-1 Receptor Antagonism : The development of orally active, water-soluble neurokinin-1 receptor antagonists highlights the potential for treating conditions such as emesis and depression. Compound 3's efficacy in preclinical tests underscores the importance of solubility and receptor affinity in the clinical administration of new drugs (Harrison et al., 2001).
Selective Androgen Receptor Modulation : The study on S-1, a selective androgen receptor modulator, exemplifies the exploration of compounds for treating androgen-dependent diseases. Its pharmacokinetics and metabolism in rats provide a foundation for understanding how structurally related compounds might be optimized for therapeutic use (Wu et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
N'-(4-fluorophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-14-6-8-15(9-7-14)23-20(26)19(25)22-12-16-10-11-17(27-16)18(24)13-4-2-1-3-5-13/h1-11,18,24H,12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBACKKKIHASEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)
![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)
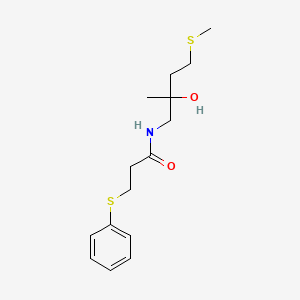

![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)
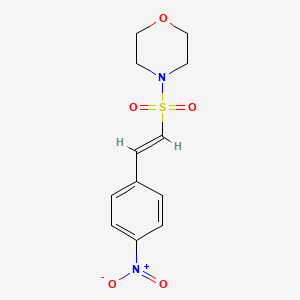
![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)
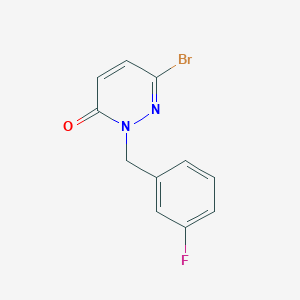
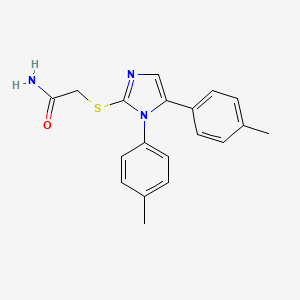
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
